molecular formula C11H13N5O B8384010 N-(1-propyl-1H-tetrazol-5-y1)benzamide

N-(1-propyl-1H-tetrazol-5-y1)benzamide

Cat. No.: B8384010
M. Wt: 231.25 g/mol
InChI Key: PBROAVSHRJTTHY-UHFFFAOYSA-N
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Description

N-(1-propyl-1H-tetrazol-5-y1)benzamide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for N-(1-propyl-1H-tetrazol-5-yl)benzamide?

The synthesis typically involves:

  • Amide bond formation between a benzoyl chloride derivative and a 1-propyltetrazole amine precursor.
  • Regioselective alkylation of the tetrazole ring to ensure the correct substitution pattern (1-propyl vs. 2-propyl isomers).
  • Purification via column chromatography or recrystallization to achieve >95% purity. Critical parameters include solvent choice (e.g., DMF or THF), reaction temperature (60–80°C), and catalytic bases like K₂CO₃ . Example characterization data :
PropertyValue (from analogs)Source
Melting Point104–106°C
¹H NMR (DMSO-d₆)δ 4.81 (–CH₂–Tet), 7.26–7.82 (aromatic)

Q. How is the structural integrity of N-(1-propyl-1H-tetrazol-5-yl)benzamide validated experimentally?

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm regiochemistry and amide bond formation. For example, the absence of a –NH peak in NMR indicates successful alkylation .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • X-ray crystallography (if applicable): Resolves ambiguities in regiochemistry, as seen in related tetrazole derivatives .

Q. What are the primary biological activities reported for tetrazole-benzamide hybrids?

While direct data on this compound is limited, structural analogs exhibit:

  • Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR) via competitive binding at ATP sites .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis in Gram-positive strains .
  • Antioxidant properties : Radical scavenging in DPPH assays (IC₅₀ values ~20–50 µM) .

Advanced Research Questions

Q. How can computational methods guide the optimization of N-(1-propyl-1H-tetrazol-5-yl)benzamide for target selectivity?

  • Molecular docking : Predict binding affinities to targets like σ1 receptors or ATX enzymes. For example, docking studies on benzamide analogs show hydrogen bonding with residues like Asp126 in σ1R .
  • QSAR modeling : Correlate substituent effects (e.g., propyl chain length) with bioactivity. Electron-withdrawing groups on the benzamide ring enhance stability in metabolic assays .
  • MD simulations : Assess conformational stability in aqueous vs. lipid membranes, critical for blood-brain barrier penetration .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Dose-response standardization : Use fixed incubation times (e.g., 48 hrs for cytotoxicity) to minimize variability .
  • Control for isomer purity : Chromatographic separation (HPLC) to isolate 1-propyl vs. 2-propyl isomers, which may exhibit divergent activities .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability tests (MTT assays) .

Q. How does structural modification of the tetrazole ring impact pharmacokinetics?

  • Propyl chain elongation : Increases lipophilicity (logP >3) but may reduce aqueous solubility. For instance, replacing propyl with cyclopropyl improves metabolic stability in microsomal assays .
  • Tetrazole substitution : 1H-tetrazoles (vs. 2H-) enhance hydrogen-bonding potential, as shown in kinase inhibition studies . Comparative data :
DerivativelogPSolubility (µg/mL)Metabolic Stability (t₁/₂, min)
1-Propyltetrazole2.81545
Cyclopropyltetrazole3.1890

Q. What are the best practices for analyzing thermal stability and degradation pathways?

  • Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>200°C for most benzamide-tetrazoles) .
  • HPLC-MS for degradation products : Detects hydrolysis of the amide bond under acidic conditions (e.g., pH 2) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability .

Q. Methodological Notes

  • Avoid common pitfalls : Ensure anhydrous conditions during alkylation to prevent tetrazole ring hydrolysis .
  • Data interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm regiochemistry .
  • Ethical reporting : Disclose isomer ratios (e.g., 45% 1H-regioisomer in ) to ensure reproducibility.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

N-(1-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H13N5O/c1-2-8-16-11(13-14-15-16)12-10(17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13,15,17)

InChI Key

PBROAVSHRJTTHY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Employing 0.25 g (2.1 mmol) of benzoic acid and 0.26 g (2.1 mmol) of 1-propyl-1H-tetrazol-5-amine in the procedure described above for Compound F2 and elution with CH2Cl2/MeOH/Et3N (9.8:0.1:0.1) gave the product in 54% yield.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH Et3N
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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